

# Technical Support Center: Optimizing Pico145 Delivery for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pico145  |           |
| Cat. No.:            | B8069070 | Get Quote |

A Note on the Mechanism of Action of **Pico145**: Initial inquiries may have incorrectly identified **Pico145** as a phosphoinositide 3-kinase (PI3K) delta inhibitor. Extensive research and preclinical data have firmly established that **Pico145** is a highly potent and selective inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] This technical support center will, therefore, focus on the correct mechanism of action and provide guidance for its use as a TRPC1/4/5 inhibitor in in-vivo experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is Pico145 and what is its primary mechanism of action?

A1: **Pico145**, also known as HC-608, is a small molecule inhibitor of the TRPC1/4/5 channels. [1] These channels are non-selective cation channels that are permeable to Ca2+ and are involved in a variety of physiological processes. **Pico145** exerts its inhibitory effect by blocking the influx of cations through these channels.[1][3] It has demonstrated picomolar to low nanomolar potency against various TRPC1/4/5 channel subtypes.[1]

Q2: Is **Pico145** suitable for in-vivo experiments?

A2: Yes, **Pico145** is orally bioavailable and has been successfully used in in-vivo studies.[4][5] [6] Its favorable pharmacokinetic properties make it a valuable tool for investigating the physiological and pathophysiological roles of TRPC1/4/5 channels in animal models.[4]

Q3: What are the potential therapeutic applications of **Pico145**?



A3: Due to the involvement of TRPC1/4/5 channels in various disease processes, **Pico145** and other inhibitors of these channels are being investigated for a range of therapeutic areas, including anxiety, depression, kidney disease, and cancer.[4][7]

## **Troubleshooting In-Vivo Delivery of Pico145**

Issue 1: Poor or variable drug exposure after oral administration.

- Possible Cause: Improper formulation leading to precipitation or poor absorption.
- Troubleshooting Steps:
  - Optimize Formulation: For poorly soluble compounds like Pico145, a co-solvent system is often necessary. A commonly used formulation for in-vivo studies involves dissolving Pico145 in Dimethyl Sulfoxide (DMSO) and then further diluting with Polyethylene Glycol (PEG300), Tween-80, and saline.[1] It is crucial to prepare this fresh and ensure the solution is clear before administration.
  - Vehicle Tolerability: Conduct a pilot study with the vehicle alone to ensure the animal model tolerates the formulation without adverse effects.
  - Dose and Volume: Ensure the administration volume is appropriate for the size of the animal (typically not exceeding 10 ml/kg for mice) to prevent reflux and aspiration.[8]

Issue 2: Animal distress during or after oral gavage.

- Possible Cause: Improper gavage technique or esophageal irritation.
- Troubleshooting Steps:
  - Proper Restraint: Ensure the animal is properly restrained with its head and neck in a straight line to facilitate the passage of the gavage needle.[8]
  - Correct Needle Size: Use a gavage needle with a smooth, ball-shaped tip that is appropriately sized for the animal to prevent injury.[8]
  - Gentle Insertion: Never force the gavage needle. Allow the animal to swallow the tube. If resistance is met, withdraw and re-attempt.[9]



 Post-Administration Monitoring: Observe the animal for at least 15 minutes after dosing for any signs of respiratory distress (e.g., fluid from the nose or mouth), which could indicate accidental administration into the lungs.[8][10]

Issue 3: Unexpected or adverse phenotypes observed in the animal model.

- Possible Cause: On-target effects of TRPC1/4/5 inhibition or potential off-target effects.
- Troubleshooting Steps:
  - Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose that achieves the desired biological outcome with the fewest side effects.
  - Literature Review: Review literature for known phenotypes associated with TRPC1/4/5
     knockout or inhibition in the specific animal model and disease state being studied.[4][7]
  - Control Groups: Include appropriate control groups, including vehicle-only and untreated animals, to differentiate between compound-specific effects and other experimental variables.

### **Data Presentation**

Table 1: In-Vitro Potency of Pico145 against TRPC Channels

| Channel Subtype | Activator                         | IC50 (nM) | Reference |
|-----------------|-----------------------------------|-----------|-----------|
| TRPC4           | (-)-englerin A                    | 0.349     | [1]       |
| TRPC5           | (-)-englerin A                    | 1.3       | [1]       |
| TRPC4-TRPC1     | (-)-englerin A                    | 0.03      | [1]       |
| TRPC5-TRPC1     | (-)-englerin A                    | 0.2       | [1]       |
| TRPC4-TRPC1     | Sphingosine 1-<br>phosphate (S1P) | 0.011     | [1]       |

## **Experimental Protocols**



#### Protocol 1: Preparation of Pico145 Formulation for Oral Gavage

This protocol describes the preparation of a 1 mg/mL **Pico145** formulation. Adjustments can be made based on the desired final concentration and dosing volume.

#### Materials:

- Pico145 powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Prepare a 10 mg/mL stock solution of Pico145 in DMSO. Ensure the powder is completely dissolved. This can be aided by gentle warming and vortexing.
- To prepare a 1 mL working solution of 1 mg/mL, add 100  $\mu$ L of the 10 mg/mL **Pico145** stock solution to 400  $\mu$ L of PEG300 in a sterile microcentrifuge tube.
- Mix thoroughly by vortexing until the solution is clear and homogenous.
- Add 50 μL of Tween-80 to the mixture and vortex again until fully incorporated.
- Add 450  $\mu L$  of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution thoroughly. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
- It is recommended to prepare this formulation fresh on the day of use.

## Troubleshooting & Optimization





#### Protocol 2: In-Vivo Efficacy Study of Pico145 in a Mouse Model

This protocol provides a general workflow for an in-vivo efficacy study. Specifics such as the animal model, disease induction, and endpoint analysis will need to be tailored to the research question.

#### Materials:

- Appropriate mouse model for the disease under investigation
- Pico145 formulation (prepared as in Protocol 1)
- Vehicle control (formulation without Pico145)
- Oral gavage needles (size appropriate for mice)
- Syringes
- Animal scale

#### Procedure:

- Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
- Randomization: Randomize animals into treatment groups (e.g., vehicle control, Pico145 low dose, Pico145 high dose).
- Disease Induction (if applicable): Induce the disease or condition of interest according to established protocols.
- Dosing:
  - Weigh each animal daily to calculate the precise dosing volume.
  - Administer the **Pico145** formulation or vehicle control via oral gavage at the predetermined dose and schedule.



- Ensure proper gavage technique to minimize stress and risk of injury to the animals.[9]
- · Monitoring:
  - Monitor animals daily for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior, signs of distress).[8]
  - Perform any necessary in-life measurements relevant to the study (e.g., tumor measurements, behavioral tests).
- Endpoint Analysis:
  - At the end of the study, euthanize the animals according to approved protocols.
  - Collect tissues or blood for downstream analysis (e.g., histology, biomarker analysis, pharmacokinetic analysis).

## **Mandatory Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pico145 powerful new tool for TRPC1/4/5 channels PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pico145 inhibits TRPC4-mediated mICAT and postprandial small intestinal motility PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Potent, selective, and subunit-dependent activation of TRPC5 channels by a xanthine derivative PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Pico145 Delivery for In-Vivo Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#optimizing-pico145-delivery-for-in-vivo-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com